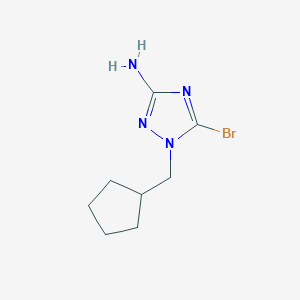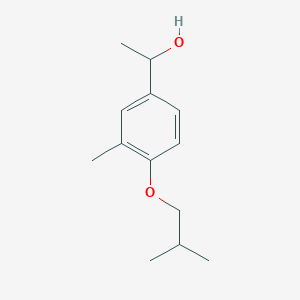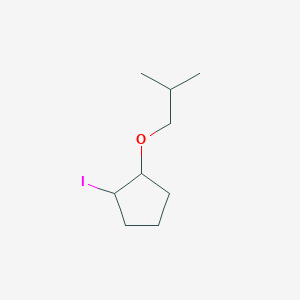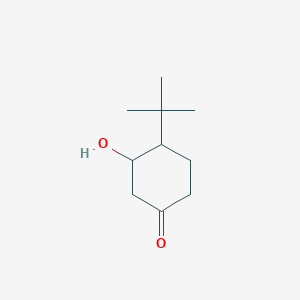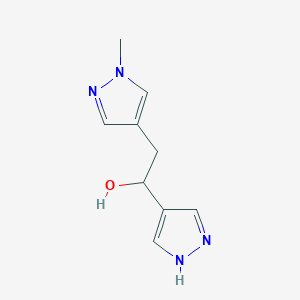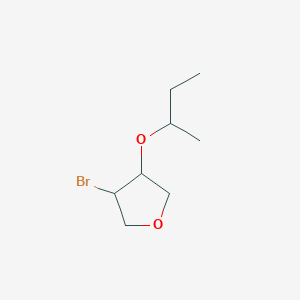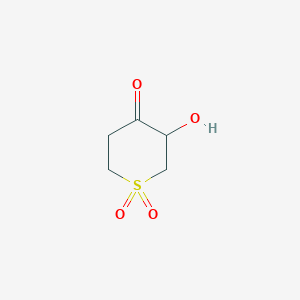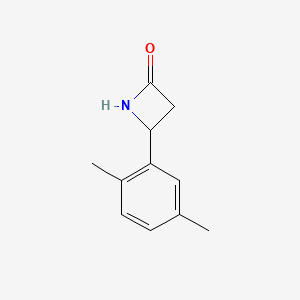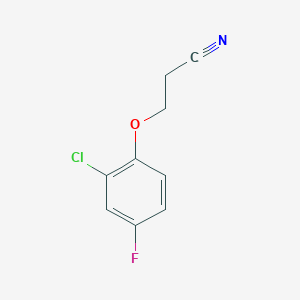
3-(2-Chloro-4-fluoro-phenoxy)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-4-fluoro-phenoxy)propanenitrile is an organic compound with the molecular formula C9H7ClFNO It is characterized by the presence of a chloro and fluoro substituent on a phenoxy ring, attached to a propanenitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-fluoro-phenoxy)propanenitrile typically involves the reaction of 2-chloro-4-fluorophenol with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, phase-transfer catalysis and other advanced techniques may be employed to improve the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloro-4-fluoro-phenoxy)propanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxypropanenitriles, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
3-(2-Chloro-4-fluoro-phenoxy)propanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of 3-(2-Chloro-4-fluoro-phenoxy)propanenitrile depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. In biological systems, its mechanism of action would involve interactions with specific molecular targets, though detailed studies are required to elucidate these pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Fluorophenoxy)propanenitrile: Similar structure but lacks the chloro substituent.
3-(2-Chloro-4-(trifluoromethyl)phenoxy)propanenitrile: Contains a trifluoromethyl group instead of a fluoro group.
3-(2-Chloro-4-methylphenoxy)propanenitrile: Contains a methyl group instead of a fluoro group
Uniqueness
3-(2-Chloro-4-fluoro-phenoxy)propanenitrile is unique due to the presence of both chloro and fluoro substituents on the phenoxy ring, which can influence its reactivity and applications. The combination of these substituents can enhance its potential as an intermediate in various chemical syntheses and its utility in different scientific research fields .
Propiedades
Fórmula molecular |
C9H7ClFNO |
|---|---|
Peso molecular |
199.61 g/mol |
Nombre IUPAC |
3-(2-chloro-4-fluorophenoxy)propanenitrile |
InChI |
InChI=1S/C9H7ClFNO/c10-8-6-7(11)2-3-9(8)13-5-1-4-12/h2-3,6H,1,5H2 |
Clave InChI |
USSPRFJKBGQMBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)Cl)OCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


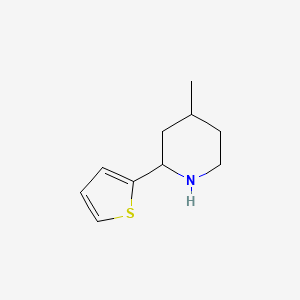
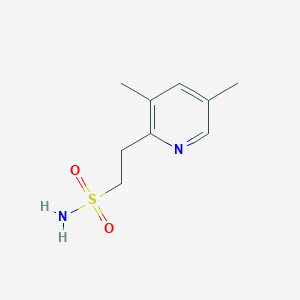
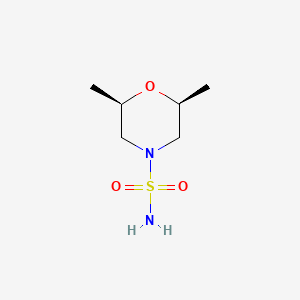
![2-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13082494.png)
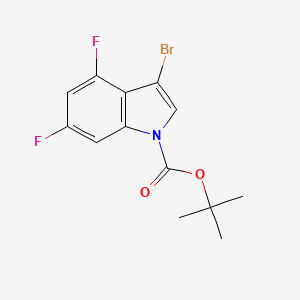
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B13082504.png)
